Aervitrin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aervitrin is typically extracted from the plant Typha. The extraction process involves the use of solvents such as methanol or ethanol to isolate the flavonoid glycosides from the plant material . The extracted compound is then purified through various chromatographic techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from Typha plants. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Aervitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .
Scientific Research Applications
Aervitrin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a natural product for various chemical reactions.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Aervitrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . These pathways are involved in regulating cell survival, growth, and metabolism. By modulating these pathways, this compound can exert its therapeutic effects in various biological contexts.
Comparison with Similar Compounds
Aervitrin is unique among flavonoid glycosides due to its specific biological activities and therapeutic potential. Similar compounds include:
Myricetin: A naturally occurring flavonoid with antioxidant properties.
Corynoxine: A tetracyclic oxindole alkaloid that enhances autophagy.
FIPI: A derivative of halopemide that inhibits phospholipase D1 and D2.
Compared to these compounds, this compound has distinct effects on autophagy and specific therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
Aervitrin, a flavonoid compound primarily isolated from the plant Aerva lanata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. Additionally, we will explore its mechanism of action, compare it with similar compounds, and discuss relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C16H16O7. Its structure includes distinctive hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems. These features contribute to its stability, solubility, and bioavailability, making it a valuable candidate for therapeutic applications .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, contributing to reduced inflammation in various models. For instance, it has demonstrated efficacy in reducing paw edema in rat models .
- Hepatoprotective Effects : this compound has been studied for its potential to protect liver cells from damage caused by toxins and oxidative stress. This effect is particularly significant in conditions leading to liver dysfunction .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, extracts containing this compound have shown promise against human lung cancer cell lines .
The biological effects of this compound are mediated through various molecular targets and signaling pathways:
- Inhibition of Autophagy : this compound has been found to inhibit excessive autophagy in hypoxia/reoxygenation conditions, which is crucial for cell survival during stress .
- Modulation of Key Signaling Pathways : It enhances the phosphorylation of Akt and mTOR pathways, which are vital for cell growth and survival .
Comparison with Similar Compounds
This compound shares structural similarities with other flavonoids but is distinguished by its unique combination of functional groups that enhance its biological activities. Below is a comparison table highlighting this compound alongside similar compounds:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
This compound | C16H16O7 | Antioxidant, anti-inflammatory, hepatoprotective |
Quercetin | C15H10O7 | Antioxidant, anti-inflammatory |
Rutin | C27H30O16 | Antioxidant, vascular protective |
Kaempferol | C15H10O6 | Antioxidant, anti-cancer properties |
This table illustrates how this compound's specific structural attributes contribute to its distinct therapeutic potential compared to other flavonoids.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Activity Study : In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cultured cells. This study supports its potential use as a dietary supplement for oxidative stress-related conditions .
- Anti-inflammatory Model : In a rat model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. This finding suggests its utility in managing inflammatory disorders .
- Anticancer Research : Extracts containing this compound were tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed promising cytotoxic effects, indicating potential as an adjunctive treatment in cancer therapy .
Properties
Molecular Formula |
C34H42O20 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1 |
InChI Key |
POMAQDQEVHXLGT-AFIHRZNTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@@H]6[C@@H]([C@@H]([C@H]([C@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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